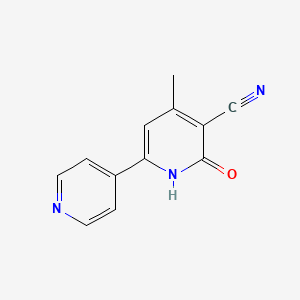
4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile typically involves the reaction of 2-methyl-3-cyano-4(3H)-pyridone with 4-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced bipyridines, and substituted bipyridines .
Applications De Recherche Scientifique
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of bipyridine derivatives.
Biology: It serves as a tool in studying cellular signaling pathways involving cGMP.
Mécanisme D'action
The compound exerts its effects by inhibiting phosphodiesterase type III (PDE III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation. The primary molecular targets are the PDE III enzymes in cardiac and vascular tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amrinone: Another PDE III inhibitor with similar pharmacological effects but different chemical structure.
Enoximone: A PDE III inhibitor used in similar clinical settings.
Cilostazol: A PDE III inhibitor with additional antiplatelet effects.
Uniqueness
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile is unique due to its high selectivity for PDE III and its potent inotropic and vasodilatory effects, making it particularly effective in acute heart failure management .
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-8-6-11(9-2-4-14-5-3-9)15-12(16)10(8)7-13/h2-6H,1H3,(H,15,16) |
Clé InChI |
WQKKJQNHUUZDLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=C1)C2=CC=NC=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













